![molecular formula C22H20N2O5 B2369443 2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 2490413-06-2](/img/structure/B2369443.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including an oxazole ring, a carboxylic acid group, and a fluorenylmethyloxycarbonyl group .Chemical Reactions Analysis
Again, without specific studies or papers to reference, it’s difficult to provide an analysis of the chemical reactions involving this compound. In general, the Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis .Scientific Research Applications
Synthesis and Chemical Properties
- 2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid and its derivatives are utilized in various synthetic processes. For instance, a related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, has been synthesized from 3‐bromopyruvic acid and an N‐Fmoc‐thiourea derivative. This synthesis showcases the compound's role in producing complex chemical structures (Le & Goodnow, 2004).
Applications in Organic Chemistry and Material Science
- The fluorene derivative is integral in the development of materials with specific properties. For example, certain fluorene-based compounds have been evaluated as primary liquid scintillation solutes, indicating their potential application in radiation detection and measurement technologies (Barnett, Daub, Hayes, & Ott, 1960).
Biological and Medicinal Chemistry
- In medicinal chemistry, the fluorene moiety, a component of the compound , is used for protecting groups in the synthesis of complex biological molecules. For instance, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is employed for protecting hydroxy-groups in the synthesis of biological compounds, highlighting its utility in the preparation of peptides and other bioactive molecules (Gioeli & Chattopadhyaya, 1982).
Photophysical Studies and Imaging
- The fluorene derivatives are also significant in photophysical studies and bioimaging. A study on a water-soluble fluorene derivative explored its linear photophysical characteristics and two-photon absorption properties, demonstrating its potential in bioimaging applications, particularly in targeting specific cellular components (Morales et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-12-19(21(25)26)29-20(23-12)13(2)24-22(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDISOMJWAFNCHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.